molecular formula C26H30N4O4S B2884829 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 443350-67-2

2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2884829
CAS No.: 443350-67-2
M. Wt: 494.61
InChI Key: OQHUHJWGBJNPIE-UHFFFAOYSA-N
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Description

2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include various aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand for biological receptors and its ability to modulate biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular function, making the compound a potential candidate for therapeutic applications.

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-(oxolan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-33-23-11-5-4-10-22(23)28-12-14-29(15-13-28)24(31)18-35-26-27-21-9-3-2-8-20(21)25(32)30(26)17-19-7-6-16-34-19/h2-5,8-11,19H,6-7,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHUHJWGBJNPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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